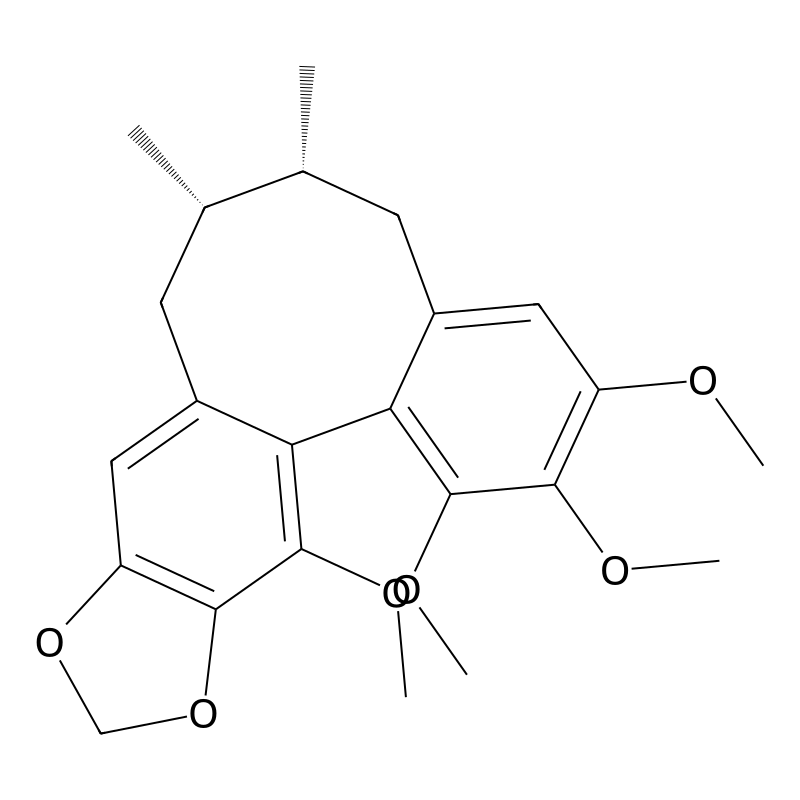

Schisandrin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Schisandrin B is a bioactive compound derived from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. This compound belongs to a class of lignans and is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Schisandrin B has been shown to modulate various signaling pathways, making it a candidate for therapeutic applications in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .

The mechanism of action of Sch B is complex and varies depending on the biological effect it exerts. Here are some proposed mechanisms:

- Antioxidant Activity: Sch B might scavenge free radicals directly or enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) [].

- Anticancer Effects: Sch B may inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis (programmed cell death) through various pathways [, ].

- Neuroprotection: Sch B is suggested to protect brain cells from damage by reducing oxidative stress and improving mitochondrial function [].

Antioxidant Properties:

Schisandrin B exhibits antioxidant properties, which means it may help protect cells from damage caused by free radicals. Studies have shown that it can increase the activity of antioxidant enzymes and scavenge free radicals, potentially contributing to its various health benefits [].

Hepatoprotective Effects:

Research suggests that Schisandrin B may have protective effects on the liver. Studies have shown that it can improve liver function, reduce inflammation, and promote liver cell regeneration in animal models of liver injury [, ].

Neuroprotective Potential:

Schisandrin B is being investigated for its potential neuroprotective effects. Studies suggest that it may improve cognitive function, protect against neurodegeneration, and reduce inflammation in the brain [, ].

Anti-cancer Properties:

Some studies have shown that Schisandrin B may have anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in laboratory studies, although the mechanisms underlying these effects are not fully understood [, ].

Additionally, Schisandrin B interacts with various protein targets, including cyclin-dependent kinases and apoptotic proteins, influencing cell cycle regulation and apoptosis in cancer cells .

The biological activities of Schisandrin B are extensive:

- Antioxidant Activity: It reduces oxidative stress by enhancing glutathione levels and modulating reactive oxygen species production .

- Anti-inflammatory Effects: Schisandrin B inhibits pro-inflammatory cytokines and pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), contributing to its anti-inflammatory properties .

- Antitumor Properties: The compound induces apoptosis in various cancer cell lines by inhibiting cyclins and cyclin-dependent kinases, effectively arresting the cell cycle at specific phases .

- Neuroprotection: It exhibits protective effects against neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Schisandrin B can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting Schisandrin B from Schisandra chinensis using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes have been developed using various reagents and catalysts to create Schisandrin B in the laboratory. These methods may involve multi-step reactions that require careful control of conditions to yield high purity products .

Studies have demonstrated that Schisandrin B interacts with various molecular targets:

- Cyclin-dependent Kinases: It inhibits cyclin D1 and cyclin-dependent kinase 4/6, leading to cell cycle arrest in cancer cells .

- Apoptosis Regulators: Schisandrin B has been shown to modulate the activity of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, promoting apoptosis in tumor cells .

- Inflammatory Pathways: It interacts with Toll-like receptors and their associated signaling pathways, reducing inflammation through inhibition of NF-κB activation .

Several compounds share structural similarities with Schisandrin B:

| Compound Name | Source | Key Activities | Unique Features |

|---|---|---|---|

| Schisandrin A | Schisandra chinensis | Antioxidant, hepatoprotective | Longer residence time in vivo |

| Deoxyschisandrin | Schisandra chinensis | Neuroprotective | Exhibits anti-apoptotic properties |

| Schisandrin C | Schisandra chinensis | Antioxidant | Less studied than A and B |

Uniqueness of Schisandrin B

Schisandrin B stands out due to its potent anti-tumor effects combined with neuroprotective properties. It has been shown to effectively inhibit multiple signaling pathways involved in cancer progression while also providing protection against oxidative stress in neuronal cells. This dual-action capability makes it particularly valuable in therapeutic contexts where both cancer treatment and neuroprotection are desired.

Botanical Sources in Schisandra Species

Schisandrin B represents one of the most abundant and pharmacologically significant dibenzocyclooctadiene lignans found exclusively within the Schisandraceae family [1] [2]. This bioactive compound demonstrates considerable variation in concentration across different Schisandra species and plant tissues, with its distribution patterns reflecting both genetic and environmental influences on secondary metabolite accumulation [3].

Schisandra chinensis serves as the primary botanical source of Schisandrin B, with fruits containing the highest concentrations of this lignan compound [4]. Research investigations have documented Schisandrin B content ranging from 2.1 to 12.2 milligrams per gram in Schisandra chinensis fruits, establishing this species as the most commercially viable source for compound extraction [18] [19]. The fruits of Schisandra chinensis contain over thirty distinct lignans, with Schisandrin B consistently ranking among the three most abundant compounds alongside schisandrin and gomisin A [20].

Schisandra sphenanthera, commonly known as South Wu Wei Zi, presents an alternative botanical source with distinct lignan profiles compared to its northern counterpart [18]. While Schisandra sphenanthera fruits contain measurable quantities of Schisandrin B, the concentrations typically remain lower than those observed in Schisandra chinensis, with regional variations significantly influencing the final lignan content [18]. Geographic factors, including altitude, rainfall patterns, and temperature fluctuations, directly correlate with Schisandrin B accumulation in Schisandra sphenanthera tissues [18].

Tissue-specific distribution analysis reveals significant variations in Schisandrin B content across different plant organs. Seeds of Schisandra chinensis contain approximately 0.142 milligrams per gram of Schisandrin B, representing substantially lower concentrations compared to fruit tissues [15]. Stem tissues demonstrate the presence of Schisandrin B, though quantitative assessments remain limited in current literature [20]. Leaves consistently exhibit the lowest Schisandrin B content among all plant parts, while root tissues contain higher concentrations than leaves but remain below fruit and seed levels [20].

Table 1: Schisandrin B Content in Different Schisandra Sources

| Source/Species | Schisandrin B Content (mg/g) | Reference |

|---|---|---|

| Schisandra chinensis fruits | 2.1-12.2 | [18] [19] |

| Schisandra chinensis seeds | 0.142 | [15] |

| Schisandra chinensis stems | Present (quantitative data limited) | [20] |

| Schisandra sphenanthera fruits | Variable by location | [18] |

| Schisandra chinensis callus culture | 0.086 | [15] |

| Schisandra chinensis suspension cells | 0.05 | [15] |

| Schisandra chinensis leaves | Lowest among plant parts | [20] |

| Schisandra chinensis roots | Higher than leaves | [20] |

Cultivation practices significantly influence Schisandrin B accumulation patterns in Schisandra chinensis plants [18]. Agricultural orientation studies demonstrate that north-south planted Schisandra chinensis exhibits 26.8 percent higher Schisandrin B content compared to east-west oriented plantings [18]. Environmental stress factors, including drought conditions and nutrient limitations, can stimulate increased lignan production as part of the plant's adaptive response mechanisms [12].

In vitro culture systems provide controlled environments for Schisandrin B production, though yields typically remain below those achieved in natural fruit tissues [15]. Callus cultures of Schisandra chinensis produce 0.086 milligrams per gram of Schisandrin B, while suspension cell cultures yield 0.05 milligrams per gram under optimized growth conditions [15]. These culture systems offer advantages for standardized production and elimination of seasonal variations that affect field-grown plants [12].

Extraction and Purification Techniques

The extraction and purification of Schisandrin B from Schisandra plant materials requires sophisticated methodologies to achieve high purity levels while maintaining compound integrity [13] [16]. Traditional extraction approaches have evolved substantially with the integration of advanced technologies, resulting in improved yields and reduced environmental impact [29] [30].

Ultrasonic extraction represents one of the most widely employed methods for Schisandrin B isolation from plant tissues [13] [31]. Optimized ultrasonic extraction protocols utilize 68 percent methanol-water solutions at 68 degrees Celsius for 60 minutes, achieving yields of 1.426 milligrams per gram under controlled conditions [31]. The cavitation effects generated during ultrasonic treatment facilitate cell wall disruption and enhance solvent penetration, thereby improving extraction efficiency compared to conventional maceration techniques [31].

Supercritical fluid extraction utilizing carbon dioxide with small percentages of polar co-solvents provides an environmentally sustainable approach for Schisandrin B isolation [29] [32]. Research investigations demonstrate that supercritical carbon dioxide extraction with 1 percent isopropanol at 200 bar pressure and 40 degrees Celsius produces concentrated extracts free from particulate matter [29]. This methodology eliminates the need for filtration and reduces post-extraction processing requirements, while maintaining the chemical integrity of extracted lignans [29].

Ultrasonic-microwave assisted extraction combines the mechanical effects of ultrasonic treatment with the thermal efficiency of microwave heating [30]. Optimized protocols employ 84 percent ethanol solutions with 430 watts microwave power for 2.1 minutes, achieving total lignan yields of 14.22 ± 0.135 milligrams per gram [30]. This hybrid approach reduces extraction time by approximately 95 percent compared to traditional methods while maintaining extraction efficiency [30].

Table 2: Extraction Methods for Schisandrin B

| Extraction Method | Solvent/Conditions | Efficiency/Yield | Reference |

|---|---|---|---|

| Ultrasonic extraction | 68% methanol-water, 68°C, 60 min | 1.426 mg/g optimized conditions | [31] |

| Soxhlet extraction | Traditional organic solvents | Lower efficiency baseline | [13] |

| Supercritical fluid extraction | CO₂ with 1% isopropanol, 200 bar, 40°C | Concentrated extract, particle-free | [29] [32] |

| Ultrasonic-microwave assisted | 84% ethanol, 430W microwave, 2.1 min | Total lignans 14.22±0.135 mg/g | [30] |

| Macroporous resin chromatography | AB-8, HPD100, X5 resins with ethanol | 75-85% ethanol elution effective | [6] [31] |

| High-speed counter-current chromatography | n-hexane/ethyl acetate/methanol/water gradient | 6.8 mg at 89.1% purity from 300 mg extract | [16] |

Macroporous resin chromatography serves as an effective purification technique for removing impurities and concentrating Schisandrin B from crude extracts [6] [31]. Resins such as AB-8, HPD100, and X5 demonstrate selective adsorption properties for dibenzocyclooctadiene lignans, with 75-85 percent ethanol solutions providing optimal elution conditions [6] [31]. The calcium precipitation pretreatment method effectively removes organic acids and tannins that can interfere with resin performance [6].

High-speed counter-current chromatography enables preparative-scale purification of Schisandrin B with high resolution and minimal sample degradation [16]. Optimized solvent systems utilizing n-hexane, ethyl acetate, methanol, and water in stepwise gradient elution achieve purification of 6.8 milligrams of gamma-schisandrin at 89.1 percent purity from 300 milligrams of crude extract [16]. This technique eliminates the need for solid support materials and reduces the risk of irreversible adsorption [16].

Solid phase extraction using hydrophilic-lipophilic balance cartridges provides effective sample cleanup for analytical applications [13]. Oasis hydrophilic-lipophilic balance solid phase extraction cartridges achieve 98 percent recovery rates with relative standard deviations below 3.5 percent for Schisandrin B quantification [13]. This purification approach effectively removes matrix interferences while maintaining compound stability [13].

Biosynthetic Precursors and Enzymatic Pathways

The biosynthesis of Schisandrin B occurs through a complex enzymatic pathway that originates from the phenylpropanoid metabolic network and proceeds through specific lignan biosynthetic routes [10] [11]. Understanding these biochemical processes provides crucial insights into the molecular mechanisms controlling Schisandrin B accumulation in Schisandra species [10].

Phenylpropanoid pathway activation serves as the foundational step in Schisandrin B biosynthesis, with multiple enzymes contributing to the formation of essential precursor molecules [10]. Phenylalanine ammonia lyase initiates the pathway by converting phenylalanine to cinnamic acid, establishing the entry point for aromatic amino acid catabolism [10]. Subsequent enzymatic reactions involving cinnamate 4-hydroxylase, coumaroyl-coenzyme A ligase, hydroxycinnamoyl transferase, caffeic acid 3-O-methyltransferase, cinnamoyl-coenzyme A reductase, and cinnamyl alcohol dehydrogenase progressively modify the phenylpropanoid backbone to generate coniferyl alcohol [10].

Coniferyl alcohol functions as the direct precursor for dibenzocyclooctadiene lignan biosynthesis, including Schisandrin B formation [11]. This phenolic compound undergoes acetylation by coniferyl alcohol acyltransferase to form coniferyl acetate, representing the first committed step in the hypothetical biosynthetic pathway leading to Schisandrin B [11]. The enzyme exhibits substrate specificity for coniferyl alcohol and demonstrates predominantly cytoplasmic localization within plant cells [11].

Coniferyl alcohol acyltransferase, designated as ScCFAT in Schisandra chinensis, belongs to the BAHD acyltransferase family and catalyzes the acetylation of coniferyl alcohol using acetyl-coenzyme A as the acetyl donor [11]. Functional characterization reveals that ScCFAT preferentially acetylates alcohol hydroxyl groups rather than phenolic hydroxyl groups, with substrate specificity extending to cinnamyl alcohol, sinapyl alcohol, and other related compounds [11]. Three-dimensional structural modeling indicates specific binding sites that accommodate the substrate molecules and facilitate catalytic activity [11].

Isoeugenol synthase 1 participates in the early steps of schisandrin biosynthesis through the conversion of coniferyl acetate to isoeugenol derivatives [10]. Gene expression analysis demonstrates upregulation of isoeugenol synthase 1 at 120 days after flowering, coinciding with the period of maximal lignan accumulation in Schisandra chinensis fruits [10]. This temporal expression pattern suggests coordinated regulation of lignan biosynthetic genes during fruit development [10].

Dirigent proteins regulate the stereochemical outcome of lignan coupling reactions and influence the formation of specific dibenzocyclooctadiene scaffolds [10]. These proteins facilitate the oxidative coupling of phenolic precursors while controlling the spatial orientation of radical intermediates [10]. Expression profiling indicates dirigent protein upregulation during postfruit development stages when lignan biosynthesis reaches peak activity [10].

Table 3: Biosynthetic Pathway Components for Schisandrin B

| Pathway Component | Function/Role | Expression Pattern | Reference |

|---|---|---|---|

| Coniferyl alcohol | Direct precursor for dibenzocyclooctadiene lignans | Substrate for ScCFAT enzyme | [11] |

| Coniferyl alcohol acyltransferase | Catalyzes acetylation of coniferyl alcohol | Predominantly cytoplasmic localization | [11] |

| Isoeugenol synthase 1 | Early steps of schisandrin biosynthesis | Upregulated at 120 days after flowering | [10] |

| Dirigent protein | Regulates lignan coupling stereochemistry | Upregulated at postfruit development stage | [10] |

| Phenylalanine ammonia lyase | First enzyme in phenylpropanoid pathway | Upregulated in fruit development | [10] |

| Cinnamate 4-hydroxylase | Hydroxylation of cinnamic acid | Part of coniferyl alcohol biosynthetic route | [10] |

| Coumaroyl-CoA ligase | Coenzyme A ester formation | Essential for CoA derivative formation | [10] |

| Hydroxycinnamoyl transferase | Hydroxycinnamoyl transfer reactions | Active in phenylpropanoid metabolism | [10] |

Transcriptional regulation of lignan biosynthetic genes involves multiple hormone signaling pathways, including abscisic acid, ethylene, and jasmonic acid responses [10]. Abscisic acid response elements and MYB transcription factor binding sites regulate pinoresinol lariciresinol reductase expression and lignan accumulation patterns [10]. The coordinated upregulation of phenylpropanoid biosynthetic genes at postfruit development stages correlates with maximum Schisandrin B accumulation in mature fruits [10].

Environmental factors significantly influence the expression of biosynthetic pathway genes and subsequent Schisandrin B production [10]. Stress responses triggered by drought, temperature fluctuations, and pathogen exposure can modulate enzyme activity and alter metabolic flux through the lignan biosynthetic pathway [12]. These environmental interactions explain the observed variations in Schisandrin B content across different geographic regions and cultivation conditions [18].

Schisandrin B demonstrates potent anticancer properties through sophisticated mechanisms involving apoptosis induction and cell cycle arrest across multiple cancer types. Recent investigations have revealed that Schisandrin B exerts its antitumorigenic effects primarily through activation of apoptotic pathways and disruption of cell cycle progression [1] [2] [3].

In colon cancer models, Schisandrin B activates the unfolded protein response by directly interacting with C/EBP homologous protein and upregulating C/EBP homologous protein expression, which subsequently induces apoptosis through mitochondrial-dependent pathways [1] [2]. The compound significantly increases the BAX/BCL2 ratio and promotes caspase-3 cleavage, leading to programmed cell death in HCT116 and SW480 cell lines [1] [4]. Cell cycle analysis demonstrates that Schisandrin B arrests colon cancer cells at the G0/G1 phase, effectively blocking cellular proliferation [1] [5].

Cholangiocarcinoma cells exhibit similar sensitivity to Schisandrin B treatment, with HCCC-9810 and RBE cell lines showing dose-dependent growth inhibition [6]. The compound induces mitochondrial-dependent apoptosis characterized by cytochrome c release, BAX upregulation, and activation of caspase-9 and caspase-3 [6]. Mechanistic studies reveal that Schisandrin B disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death [6].

In lung adenocarcinoma A549 cells, Schisandrin B treatment results in G0/G1 phase arrest through downregulation of cyclin D1, cyclin-dependent kinase 4, and cyclin-dependent kinase 6, while simultaneously upregulating p53 and p21 expression [7]. The compound promotes apoptosis by increasing BAX expression and activating caspase-3 and caspase-9, while decreasing anti-apoptotic BCL2 protein levels [7].

Hepatocellular carcinoma studies demonstrate that Schisandrin B inhibits tumor progression through modulation of the RhoA/ROCK1 signaling pathway [8]. The compound effectively suppresses cell proliferation, migration, and promotes apoptosis both in vitro and in vivo [8]. Treatment with Schisandrin B results in significant tumor growth inhibition in xenograft mouse models [8].

Gastric cancer cells respond to Schisandrin B through reactive oxygen species-mediated modulation of mitogen-activated protein kinase, signal transducer and activator of transcription 3, and nuclear factor kappa B pathways [9]. The compound upregulates intracellular reactive oxygen species production, leading to downstream signaling cascade activation that ultimately results in cell cycle arrest and apoptosis [9].

Research in breast cancer models reveals that Schisandrin B attenuates metastasis through modulation of epithelial-to-mesenchymal transition and signal transducer and activator of transcription 3 pathways [10]. The compound effectively inhibits cell proliferation and induces apoptosis in MCF-7 and MDA-MB-231 cell lines through G1/S checkpoint disruption [10].

| Cancer Type | Cell Lines | Apoptotic Mechanisms | Cell Cycle Effects | IC50 Values (μM) |

|---|---|---|---|---|

| Colon Cancer | HCT116, SW480 | CHOP activation, BAX/BCL2 ratio increase, Caspase-3 cleavage | G0/G1 arrest via CHOP signaling | 15-25 |

| Cholangiocarcinoma | HCCC-9810, RBE | Mitochondrial pathway, Cytochrome c release, BAX upregulation | G0/G1 arrest, CDK2/Cyclin D1 downregulation | 20-40 |

| Lung Adenocarcinoma | A549 | BAX increase, BCL2 decrease, Caspase-3/9 activation, p53 upregulation | G0/G1 arrest, CDK4/CDK6/Cyclin D1 downregulation, p21 upregulation | 10-30 |

| Hepatocellular Carcinoma | HepG2 | RhoA/ROCK1 pathway inhibition | Cell proliferation inhibition | 25-50 |

| Gastric Cancer | SGC-7901, MGC-803 | ROS-mediated MAPK/STAT3/NF-κB modulation | Cell cycle arrest induction | 20-35 |

| Breast Cancer | MCF-7, MDA-MB-231 | STAT3 pathway inhibition, EMT suppression | G1/S checkpoint disruption | 15-40 |

| Ovarian Cancer | SKOV3, OVCAR3 | PI3K/AKT pathway inhibition | Cell cycle progression inhibition | 30-60 |

The molecular mechanisms underlying Schisandrin B-induced apoptosis involve complex interactions between pro-apoptotic and anti-apoptotic proteins. The compound consistently increases the expression of BAX while decreasing BCL2 levels, shifting the cellular balance toward apoptosis [7] [11]. Caspase cascade activation, particularly caspase-3 and caspase-9, serves as a critical downstream effector of Schisandrin B-induced cell death [6] [7].

Cell cycle modulation represents another fundamental mechanism of Schisandrin B anticancer activity. The compound consistently induces G0/G1 phase arrest across multiple cancer types through downregulation of key cell cycle regulators including cyclin D1, cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6 [7] [11]. Concomitant upregulation of cell cycle inhibitors such as p21 and p27 further contributes to growth arrest [7] [11].

Neuroprotective Actions Through Protein Kinase Inhibition

Schisandrin B exhibits significant neuroprotective effects through selective inhibition of key protein kinases involved in neurodegeneration and cellular stress responses. The compound demonstrates particular efficacy in modulating glycogen synthase kinase-3β, ataxia telangiectasia and Rad3-related protein kinase, and mitogen-activated protein kinase pathways [12] [13] [14].

Glycogen synthase kinase-3β inhibition represents one of the most potent neuroprotective mechanisms of Schisandrin B. Stereoisomers of Schisandrin B function as selective adenosine triphosphate-competitive glycogen synthase kinase-3β inhibitors with IC50 values ranging from 70 to 340 nanomolar [12] [14]. These compounds significantly increase the expression of phosphorylated glycogen synthase kinase-3β at serine 9 while decreasing phosphorylation at tyrosine 216 and tyrosine 279 [12] [14]. In Alzheimer disease models, Schisandrin B stereoisomers effectively alleviate amyloid β-induced cell injury and cognitive disorders in transgenic mice [12] [14].

The neuroprotective effects of glycogen synthase kinase-3β inhibition extend beyond tau pathology modulation. Schisandrin B treatment stabilizes β-catenin signaling, which plays crucial roles in synaptic structure and cell adhesion [15]. The compound enhances long-term potentiation and improves memory formation through modulation of hippocampal glycogen synthase kinase-3β activity [15]. Additionally, glycogen synthase kinase-3β inhibition promotes neurogenesis and neural stem cell proliferation, contributing to neuronal survival and functional recovery [15].

Ataxia telangiectasia and Rad3-related protein kinase inhibition represents another critical neuroprotective mechanism. Schisandrin B specifically inhibits ataxia telangiectasia and Rad3-related protein kinase activity with an IC50 of 7.25 micromolar while showing minimal effects on related kinases including ataxia telangiectasia mutated, checkpoint kinase 1, phosphoinositide 3-kinase, deoxyribonucleic acid-dependent protein kinase, and mammalian target of rapamycin [13]. This selective inhibition results in abrogation of G2/M checkpoints following ultraviolet irradiation and enhanced cytotoxicity in cancer cells [13].

Mitogen-activated protein kinase pathway modulation contributes significantly to Schisandrin B neuroprotective effects. The compound activates extracellular signal-regulated kinase 1/2 in a dose-dependent manner, leading to enhanced nuclear factor erythroid 2-related factor 2 translocation and glutathione-dependent antioxidant responses [16] [17]. This activation triggers cytoprotective mechanisms including heat shock protein induction and cellular stress resistance [16] [17].

In neuroinflammatory contexts, Schisandrin B suppresses microglial activation through inhibition of toll-like receptor 4-dependent signaling pathways [18] [19]. The compound disrupts interactions between toll-like receptor 4 and adapter proteins including myeloid differentiation primary response 88, interleukin-1 receptor-associated kinase 1, and tumor necrosis factor receptor-associated factor 6 [18] [19]. This interference results in suppression of inhibitor of nuclear factor kappa B kinase and nuclear factor kappa B activation, leading to reduced production of pro-inflammatory cytokines [18] [19].

Oxidative stress modulation through protein kinase pathways represents a fundamental mechanism of Schisandrin B neuroprotection. The compound enhances nuclear factor erythroid 2-related factor 2 signaling while simultaneously suppressing nuclear factor kappa B activation [20] [21]. This dual modulation results in increased antioxidant enzyme expression and reduced inflammatory mediator production [20] [21].

| Target Kinase | IC50 Values (nM/μM) | Neuroprotective Mechanisms | Disease Models | Functional Outcomes |

|---|---|---|---|---|

| GSK-3β | 70-340 nM | Tau hyperphosphorylation reduction, memory enhancement | Alzheimer Disease mice, Aβ-induced toxicity | Cognitive improvement, tau pathology reduction |

| ATR Protein Kinase | 7.25 μM | DNA damage checkpoint abrogation, cancer cell sensitization | UV-exposed A549 cells, DNA damage response | Enhanced chemosensitivity, checkpoint inhibition |

| MAPK (ERK1/2) | Activation dependent | Antioxidant response activation, Nrf2 translocation | Hypoxia/reoxygenation injury, oxidative stress | Cellular protection, antioxidant enhancement |

| JNK Pathway | Inhibition at 10-50 μM | Oxidative stress prevention, energy crisis suppression | Huntington Disease models, 3-nitroproponic acid toxicity | Mitochondrial protection, energy preservation |

| p38 MAPK | Suppression at 25-100 μM | Inflammatory cytokine reduction, neuroinflammation control | LPS-induced neuroinflammation, microglial activation | Neuroinflammation reduction, microglial modulation |

The temporal dynamics of protein kinase modulation by Schisandrin B reveal sustained neuroprotective effects. Treatment with the compound results in time-dependent activation of protective signaling cascades that persist for extended periods [17]. This sustained activation contributes to the development of cellular stress resistance and enhanced survival capacity under pathological conditions [17].

Cardioprotective Mechanisms in Ischemic Injury Models

Schisandrin B demonstrates robust cardioprotective effects through multiple complementary mechanisms that preserve cardiac function during ischemic injury and reperfusion. The compound's cardioprotective properties involve heat shock protein induction, mitochondrial protection, oxidative stress reduction, and inflammatory suppression [22] [23] [24] [25] [26].

Heat shock protein induction represents a primary mechanism of Schisandrin B cardioprotection. The compound produces time-dependent increases in heat shock protein 25 and heat shock protein 70 expression in rat hearts, with maximum enhancement observed at 48 and 72 hours post-dosing, respectively [22]. These heat shock proteins contribute significantly to cardioprotection against ischemia-reperfusion injury by stabilizing cellular proteins and enhancing stress resistance [22] [17]. Heat shock treatment alone can increase myocardial heat shock protein expression and protect against ischemia-reperfusion injury, confirming the critical role of these protective proteins [22].

Mitochondrial protection constitutes another fundamental aspect of Schisandrin B cardioprotective mechanisms. The compound decreases the sensitivity of myocardial mitochondria to calcium ion-induced permeability transition, particularly under ischemia-reperfusion conditions [23] [27]. Myocardial ischemia-reperfusion injury typically increases mitochondrial sensitivity to calcium-stimulated permeability transition, which is associated with enhanced reactive oxygen species production and cytochrome c release [23] [27]. Schisandrin B pretreatment effectively counteracts these deleterious changes, maintaining mitochondrial integrity and function [23] [27].

The phosphoinositide 3-kinase/AKT signaling pathway serves as a critical mediator of Schisandrin B cardioprotection. Treatment with Schisandrin B at 60 milligrams per kilogram significantly reduces myocardial infarct size and improves cardiac function through AKT pathway activation [24] [26]. The compound increases phosphorylated AKT expression while decreasing the BCL2-like protein 4/BCL2 ratio and cleaved caspase-3 expression [24] [26]. When the phosphoinositide 3-kinase inhibitor LY294002 is administered concurrently, the cardioprotective effects of Schisandrin B are eliminated, confirming the pathway's essential role [24] [26].

Oxidative stress reduction represents a crucial component of Schisandrin B cardioprotective mechanisms. The compound significantly decreases lipid peroxidation, nitrotyrosine formation, and metalloproteinase activation in cardiac tissue [28]. Schisandrin B treatment reduces NADPH oxidase subunit expression and reactive oxygen species production, contributing to decreased oxidative damage [28]. The compound also suppresses phosphorylated p38 mitogen-activated protein kinase and mitogen-activated protein kinase-activated protein kinase 2 levels, indicating modulation of stress-responsive signaling pathways [28].

Anti-inflammatory effects contribute substantially to Schisandrin B cardioprotection. The compound suppresses pro-inflammatory cytokine expression in cardiac tissue following ischemic injury [25] [28]. Treatment with Schisandrin B reduces tumor necrosis factor-α, interleukin-1β, and interleukin-6 levels while enhancing endothelial nitric oxide synthase pathway activation [25]. These anti-inflammatory effects are associated with reduced cardiomyocyte apoptosis and improved cardiac function [25].

In permanent coronary artery ligation models, Schisandrin B treatment for three weeks significantly increases survival rates and improves heart function compared to vehicle controls [25]. The compound reduces infarct size and enhances cell proliferation while inhibiting apoptosis [25]. These beneficial effects are accompanied by downregulation of inflammatory cytokines and activation of protective signaling pathways [25].

Doxorubicin-induced cardiotoxicity studies reveal additional cardioprotective mechanisms of Schisandrin B. The compound prevents doxorubicin-induced cardiac dysfunction by modulating deoxyribonucleic acid damage, oxidative stress, and inflammation through inhibition of mitogen-activated protein kinase/p53 signaling [28]. Schisandrin B treatment attenuates doxorubicin-induced increases in pro-inflammatory cytokines, cardiomyocyte deoxyribonucleic acid damage, and myocardial apoptosis [28].

| Ischemic Model | Protective Mechanisms | Molecular Targets | Functional Improvements | Dosage Range |

|---|---|---|---|---|

| Myocardial I/R Injury | HSP25/70 induction, mitochondrial protection | Heat shock proteins, glutathione system | Infarct size reduction, cardiac function preservation | 1.2 mmol/kg |

| Permanent LAD Ligation | Apoptosis inhibition, inflammation reduction | eNOS pathway, inflammatory cytokines | Survival rate increase, ventricular remodeling prevention | 60 mg/kg |

| Doxorubicin Cardiotoxicity | Oxidative stress reduction, MAPK/p53 inhibition | NADPH oxidase, ROS production | Cardiac dysfunction prevention, oxidative damage reduction | 25-100 mg/kg |

| Pirarubicin Cardiotoxicity | mPTP opening inhibition, mitochondrial preservation | Cytochrome c release, caspase activation | Cardiomyocyte apoptosis inhibition, structural protection | 50 mg/kg |

| Hypoxia/Reoxygenation | Calcium sensitivity reduction, permeability transition protection | Mitochondrial permeability transition pore | Membrane potential stabilization, calcium homeostasis | 10-100 μM |

Mitochondrial permeability transition pore modulation represents a sophisticated mechanism of Schisandrin B cardioprotection. The compound inhibits mitochondrial permeability transition pore opening and reduces cytochrome c release from mitochondria to cytoplasm [29]. This protection prevents the cascade of events leading to cardiomyocyte apoptosis, including caspase-9 activation and subsequent cell death [29]. Studies using cyclosporine A, a known mitochondrial permeability transition pore inhibitor, demonstrate similar protective effects, confirming the importance of this mechanism [29].

Antioxidant and Anti-inflammatory Signaling Pathways

Schisandrin B exerts potent antioxidant and anti-inflammatory effects through modulation of multiple interconnected signaling pathways that collectively maintain cellular homeostasis and prevent pathological inflammation. The compound's dual action on nuclear factor erythroid 2-related factor 2 activation and nuclear factor kappa B suppression represents a sophisticated therapeutic mechanism [30] [21] [31] [32].

Nuclear factor erythroid 2-related factor 2 pathway activation constitutes the primary antioxidant mechanism of Schisandrin B. The compound promotes nuclear factor erythroid 2-related factor 2 translocation from cytosol to nucleus through phosphorylation by upstream kinases, particularly extracellular signal-regulated kinase 1/2 [16] [17]. Once translocated, nuclear factor erythroid 2-related factor 2 binds to antioxidant response elements and upregulates expression of cytoprotective genes including heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1, glutamate-cysteine ligase, and glutathione S-transferase A4 [30] [33]. This coordinated upregulation enhances cellular antioxidant capacity and promotes detoxification of reactive species [30] [33].

The nuclear factor erythroid 2-related factor 2-mediated antioxidant response involves both transcriptional and post-transcriptional mechanisms. Schisandrin B treatment significantly increases intracellular glutathione levels and total glutathione content in hepatocytes [30] [33]. The compound enhances superoxide dismutase, catalase, and glutathione peroxidase activities while reducing malondialdehyde levels, indicating comprehensive oxidative stress amelioration [34] [21]. These effects are accompanied by increased expression of antioxidant enzymes at both messenger ribonucleic acid and protein levels [30] [33].

Nuclear factor kappa B pathway inhibition represents the primary anti-inflammatory mechanism of Schisandrin B. The compound stabilizes inhibitor of nuclear factor kappa B α and prevents its phosphorylation, thereby blocking nuclear factor kappa B nuclear translocation [21] [32] [35]. This inhibition results in suppressed transcription of pro-inflammatory genes including tumor necrosis factor-α, interleukin-1β, interleukin-6, cyclooxygenase-2, and inducible nitric oxide synthase [21] [32] [36]. In transforming growth factor β1-treated vascular smooth muscle cells, Schisandrin B effectively inhibits inhibitor of nuclear factor kappa B kinase α/β activation and inhibitor of nuclear factor kappa B α phosphorylation [35].

Mitogen-activated protein kinase pathway modulation provides additional anti-inflammatory benefits. Schisandrin B suppresses phosphorylation of p38 mitogen-activated protein kinase and c-Jun N-terminal kinase while selectively activating extracellular signal-regulated kinase 1/2 [30] [36]. This differential modulation results in reduced inflammatory cytokine production while enhancing protective antioxidant responses [30] [36]. The compound also inhibits phosphoinositide 3-kinase/AKT pathway activation in inflammatory contexts, contributing to suppressed inflammatory mediator production [36].

Toll-like receptor 4 signaling suppression represents a specialized anti-inflammatory mechanism. Schisandrin B disrupts interactions between toll-like receptor 4 and adapter proteins including myeloid differentiation primary response 88, interleukin-1 receptor-associated kinase 1, and tumor necrosis factor receptor-associated factor 6 [18] [19]. This disruption prevents downstream activation of inhibitor of nuclear factor kappa B kinase and nuclear factor kappa B, effectively blocking the inflammatory cascade [18] [19]. The compound also inhibits reactive oxygen species production and NADPH oxidase activity in microglia, contributing to neuroinflammation suppression [18] [19].

Reactive oxygen species modulation serves as a central mechanism linking antioxidant and anti-inflammatory pathways. Schisandrin B treatment initially produces controlled reactive oxygen species through cytochrome P450-mediated metabolism, which subsequently triggers protective antioxidant responses [37] [17]. This hormetic effect enhances cellular stress resistance while simultaneously activating nuclear factor erythroid 2-related factor 2-dependent protective mechanisms [37] [17]. The compound's ability to modulate reactive oxygen species levels allows for fine-tuning of cellular redox status [9] [38].

| Signaling Pathway | Key Mediators | Antioxidant Effects | Anti-inflammatory Actions | Tissue Applications |

|---|---|---|---|---|

| Nrf2/ARE Pathway | Nrf2 translocation, HO-1 upregulation, antioxidant enzymes | SOD/CAT/GPX activation, GSH enhancement, MDA reduction | Inflammatory gene suppression, cytoprotective response | Liver, heart, brain, lung |

| NF-κB Inhibition | IκBα stabilization, nuclear translocation prevention | ROS production inhibition, oxidative stress amelioration | TNF-α/IL-1β/IL-6 reduction, inflammatory mediator control | Multiple organ systems, systemic inflammation |

| MAPK Modulation | ERK1/2 activation, p38 suppression, JNK modulation | Cellular redox balance, mitochondrial protection | Cytokine production modulation, signaling cascade regulation | Cardiovascular, nervous system |

| TLR4/MyD88 Suppression | IRAK-1/TRAF-6 interaction inhibition, adapter protein disruption | NADPH oxidase inhibition, superoxide reduction | Microglial activation suppression, neuroinflammation control | Central nervous system, immune cells |

| PI3K/AKT Regulation | AKT phosphorylation, downstream effector modulation | Mitochondrial function preservation, energy metabolism support | Cell survival promotion, apoptosis prevention | Cardiac, hepatic, neural tissues |

Glutathione system enhancement represents a critical component of Schisandrin B antioxidant mechanisms. The compound increases glutathione S-transferase activity and promotes glutathione regeneration through enhanced expression of glutathione synthetic enzymes [30] [39]. This enhancement is particularly pronounced in liver tissue, where Schisandrin B treatment significantly increases both reduced and total glutathione levels [30] [40]. The glutathione system enhancement contributes to improved cellular detoxification capacity and enhanced resistance to oxidative stress [30] [40].

Thioredoxin upregulation provides additional antioxidant protection through Schisandrin B treatment. The compound specifically increases thioredoxin expression in macrophages, which contributes to suppression of pro-inflammatory cytokines and maintenance of cellular redox homeostasis [30]. This thioredoxin upregulation works synergistically with glutathione system enhancement to provide comprehensive antioxidant protection [30].

Hepatoprotective Efficacy Against Xenobiotic Toxicity

Schisandrin B demonstrates remarkable hepatoprotective properties against a wide spectrum of xenobiotic-induced liver toxicity through enhancement of detoxification pathways, antioxidant system strengthening, and cellular stress response activation. The compound's hepatoprotective mechanisms involve phase I and phase II enzyme modulation, heat shock protein induction, and mitochondrial function preservation [41] [42] [40] [33] [43].

Carbon tetrachloride hepatotoxicity studies reveal fundamental mechanisms of Schisandrin B liver protection. The compound enhances mitochondrial glutathione redox status, which serves as a critical defense against carbon tetrachloride-induced oxidative damage [40]. Schisandrin B treatment stimulates Raf kinase inhibitor protein downregulation, leading to activation of the Raf-1/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling pathway [41]. This activation results in increased nuclear factor erythroid 2-related factor 2 nuclear translocation and enhanced expression of antioxidant and detoxification enzymes [41]. The protective effect is abrogated when Raf kinase inhibitor protein is overexpressed or when mitogen-activated protein kinase kinase is inhibited, confirming the pathway's essential role [41].

Acetaminophen-induced hepatotoxicity demonstrates the importance of heat shock protein induction in Schisandrin B hepatoprotection. The compound increases expression of heat shock protein 27 and heat shock protein 70 in time- and dose-dependent manners [42]. Oral administration of Schisandrin B at 200 milligrams per kilogram three times within 24 hours markedly alleviates liver injury, as indicated by amelioration of histopathological hepatic necrosis and reduction of alanine aminotransferase and aspartate aminotransferase activities [42]. However, the protective actions are significantly suppressed by quercetin, a known heat shock protein inhibitor, confirming that hepatic cytoprotection is mediated through heat shock protein induction [42].

D-galactosamine hepatotoxicity studies reveal apoptosis modulation as a key protective mechanism. Schisandrin B pretreatment at 40 micromolar significantly prevents D-galactosamine-induced oxidative damage in L02 hepatocytes [34]. The compound decreases glutathione peroxidase and superoxide dismutase activities while increasing malondialdehyde content, indicating comprehensive antioxidant system enhancement [34]. Schisandrin B inhibits D-galactosamine-induced apoptosis through regulation of BAX and BCL2 expression, shifting the cellular balance toward survival [34] [44].

Drug metabolizing enzyme modulation represents a sophisticated aspect of Schisandrin B hepatoprotection. The compound significantly increases expression of NAD(P)H:quinone oxidoreductase 1, heme oxygenase-1, glutamate-cysteine ligase, and glutathione S-transferase A4 at both transcriptional and post-transcriptional levels [33]. These enzymes play crucial roles in xenobiotic detoxification through phase II conjugation reactions [33]. Schisandrin B also modulates drug transporter expression, enhancing cellular efflux capacity and reducing xenobiotic accumulation [33].

The nuclear factor erythroid 2-related factor 2 pathway serves as a central mediator of Schisandrin B hepatoprotective effects. Treatment with Schisandrin B results in nuclear factor erythroid 2-related factor 2 activation and subsequent upregulation of cytoprotective genes [33]. This activation is accompanied by increased intracellular glutathione levels and enhanced antioxidant enzyme activities [33]. The nuclear factor erythroid 2-related factor 2-mediated response provides broad protection against various hepatotoxins through coordinated upregulation of detoxification and antioxidant systems [33].

Mercuric chloride hepatotoxicity studies demonstrate Schisandrin B's capacity to stimulate cytoprotective responses against heavy metal toxicity [33]. The compound enhances cellular stress response mechanisms and promotes detoxification enzyme expression, contributing to improved mercury clearance and reduced cellular damage [33]. This protection involves both direct antioxidant effects and enhancement of endogenous protective mechanisms [33].

| Xenobiotic Agent | Protective Mechanisms | Molecular Targets | Hepatocellular Effects | Dosage Efficacy |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl4) | Glutathione redox enhancement, mitochondrial protection | Cytochrome P450, glutathione system, mitochondrial function | ALT/AST reduction, hepatocyte viability preservation | 25-200 mg/kg |

| Acetaminophen | HSP27/70 induction, oxidative stress reduction | Heat shock proteins, antioxidant enzymes | Liver necrosis prevention, enzyme normalization | 200 mg/kg (3 doses/24h) |

| D-Galactosamine | Apoptosis inhibition, BAX/BCL2 regulation | Apoptotic proteins, oxidative stress markers | Cell death inhibition, oxidative damage reduction | 40 μM (in vitro) |

| Mercuric Chloride | Cytoprotective response stimulation, detoxification enhancement | Detoxification enzymes, cellular stress response | Cellular integrity maintenance, toxicity amelioration | 50-100 mg/kg |

| Alcohol/Ethanol | Phase I/II enzyme modulation, metabolic support | Drug metabolizing enzymes, transport proteins | Metabolic function support, enzyme activity enhancement | 150-300 μg/mL |

Ethanol hepatotoxicity protection involves comprehensive metabolic support through drug metabolizing enzyme modulation. Schisandrin B enhances both phase I and phase II detoxification pathways, improving ethanol metabolism and reducing acetaldehyde accumulation [45] [43]. The compound increases expression of cytochrome P450 enzymes involved in ethanol oxidation while simultaneously enhancing aldehyde dehydrogenase activity [45] [43]. This coordinated enhancement reduces toxic intermediate accumulation and promotes efficient ethanol clearance [45] [43].

Mitochondrial protection represents a fundamental aspect of Schisandrin B hepatoprotective mechanisms across various xenobiotic exposures. The compound preserves mitochondrial membrane integrity and maintains adenosine triphosphate production capacity under toxic stress conditions [40] [29]. This protection involves stabilization of mitochondrial permeability transition pore and prevention of cytochrome c release, thereby blocking apoptotic cascades [40] [29]. Enhanced mitochondrial glutathione redox status contributes significantly to improved cellular energy metabolism and stress resistance [40].

Hepatic stellate cell modulation provides additional protection against xenobiotic-induced liver fibrosis. Schisandrin B attenuates hepatic stellate cell activation and promotes apoptosis, preventing excessive extracellular matrix deposition [46]. The compound regulates macrophage polarization and alleviates liver inflammation through peroxisome proliferator-activated receptor γ activation [47]. These effects contribute to reduced liver fibrosis progression and improved hepatic architecture preservation [47] [46].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

DKO6O75Z5V

MeSH Pharmacological Classification

Other CAS

82467-52-5